molecular formula C18H19F2N3O3S B1676557 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- CAS No. 138372-62-0

7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-

Cat. No.: B1676557
CAS No.: 138372-62-0
M. Wt: 395.4 g/mol
InChI Key: YHMYZZSLDKKBQL-UHFFFAOYSA-N
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Description

7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- is a complex heterocyclic compound known for its diverse applications in medicinal chemistry. This compound is part of the larger family of benzothiazines, which are known for their biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- typically involves multi-step organic reactions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by cyclization and further functionalization steps . The reaction conditions often require refluxing in solvents like methylisobutylketone (MIBK) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: A fluoroquinolone antibiotic with a similar core structure but different functional groups.

    Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced potency.

Uniqueness

What sets 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .

Properties

CAS No.

138372-62-0

Molecular Formula

C18H19F2N3O3S

Molecular Weight

395.4 g/mol

IUPAC Name

7-fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C18H19F2N3O3S/c1-21-2-4-22(5-3-21)15-13(20)6-11-14-17(15)27-9-10(7-19)23(14)8-12(16(11)24)18(25)26/h6,8,10H,2-5,7,9H2,1H3,(H,25,26)

InChI Key

YHMYZZSLDKKBQL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCC(N4C=C(C3=O)C(=O)O)CF)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCC(N4C=C(C3=O)C(=O)O)CF)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-fluoro-3-fluoromethyl-10(N-(4'-methyl)piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3de)(1,4)benzothiazine-6-carboxylic acid
MF 961
MF-961
MF961

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-
Reactant of Route 2
Reactant of Route 2
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-
Reactant of Route 3
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-
Reactant of Route 4
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-
Reactant of Route 5
Reactant of Route 5
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-
Reactant of Route 6
Reactant of Route 6
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-

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